molecular formula C10H12FN3S B3747416 2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

Cat. No. B3747416
M. Wt: 225.29 g/mol
InChI Key: FLVITKYFJOEANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione” is a triazolidine derivative. Triazolidines are a class of organic compounds containing a 1,2,4-triazolidine moiety, which is a five-membered ring with three nitrogen atoms and one sulfur atom . The presence of a fluorophenyl group indicates that there is a phenyl ring (a variant of benzene) with a fluorine atom attached to it.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The triazolidine ring might be involved in various chemical reactions. The fluorine atom on the phenyl ring could also influence the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. If it shows promising properties, it could be studied further for potential applications in various fields .

properties

IUPAC Name

2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3S/c1-10(2)12-9(15)14(13-10)8-6-4-3-5-7(8)11/h3-6,13H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVITKYFJOEANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=S)N(N1)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione
Reactant of Route 2
2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione
Reactant of Route 3
2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione
Reactant of Route 4
2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione
Reactant of Route 5
2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione
Reactant of Route 6
2-(2-fluorophenyl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

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